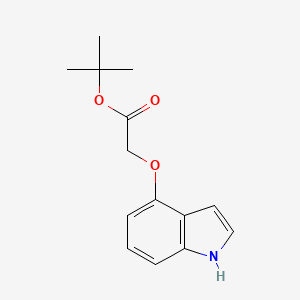![molecular formula C11H8F3N3O B11862574 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 85965-12-4](/img/structure/B11862574.png)
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it a valuable candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(Trifluormethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-on beinhaltet typischerweise eine palladiumkatalysierte dreikomponentige Carbonylationsreaktion. Dieses Verfahren verwendet Trifluoracetimidoylchloride und Amine als Ausgangsmaterialien. Die Reaktion wird unter milden Bedingungen durchgeführt, oft ohne die Notwendigkeit einer CO-Gasmanipulation, was sie effizient und praktikabel macht .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Synthese mit einem heterogenen, auf Aktivkohlefaser basierenden Palladiumkatalysator hochskaliert werden. Dieser Ansatz erhöht nicht nur die Effizienz der Reaktion, sondern ermöglicht auch das Recycling des Katalysators, wodurch die Kosten und die Umweltbelastung reduziert werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
7-(Trifluormethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid beschleunigt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Trifluormethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Quinazolinonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7-(Trifluormethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-on hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine Antitumor-, antimikrobiellen und entzündungshemmenden Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 7-(Trifluormethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe verbessert die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, so dass sie intrazelluläre Zielstrukturen erreichen kann. Sobald sie sich in der Zelle befindet, kann sie Enzyme hemmen oder mit DNA interagieren, was zu verschiedenen biologischen Effekten führt .
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or interact with DNA, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Trifluormethyl)quinazolin-4(3H)-on
- 4,6,7-Trisubstituierte Quinazolinderivate
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7-(Trifluormethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-on durch seine einzigartige Trifluormethylgruppe aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einem wertvollen Kandidaten für weitere Forschungs- und Entwicklungsaktivitäten in verschiedenen Bereichen .
Eigenschaften
CAS-Nummer |
85965-12-4 |
|---|---|
Molekularformel |
C11H8F3N3O |
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)6-1-2-8-7(5-6)9(18)17-4-3-15-10(17)16-8/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
JVJXEFNLGQPBIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)C3=C(C=CC(=C3)C(F)(F)F)N=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)

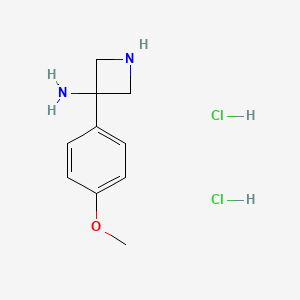



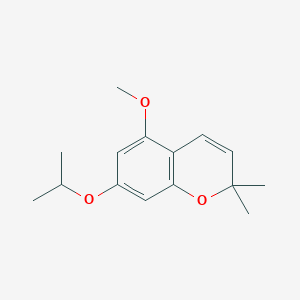
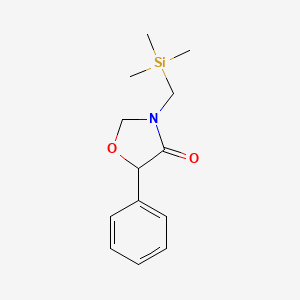

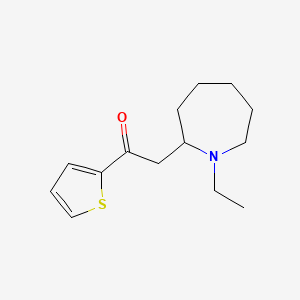

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)
